

# Lazabemide: A Comprehensive Pharmacology and Toxicology Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Lazabemide |           |
| Cat. No.:            | B1674597   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Lazabemide** (formerly known as Ro 19-6327) is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B).[1] Developed by F. Hoffmann-La Roche, it was investigated primarily for the treatment of Parkinson's disease and Alzheimer's disease. Unlike the irreversible MAO-B inhibitor selegiline, **lazabemide** is not metabolized to amphetamine-like substances.[2] Although it showed promise in early clinical trials, its development was ultimately discontinued. This technical guide provides a detailed overview of the pharmacology and toxicology of **lazabemide**, based on publicly available data.

## Pharmacology Mechanism of Action

**Lazabemide**'s primary pharmacological action is the selective and reversible inhibition of MAO-B.[1] MAO-B is a key enzyme in the degradation of dopamine in the brain. By inhibiting MAO-B, **lazabemide** increases the synaptic availability of dopamine, which is beneficial in conditions characterized by dopamine deficiency, such as Parkinson's disease.

Beyond its effects on dopamine metabolism, **lazabemide** has also been shown to possess antioxidant properties. It can inhibit lipid peroxidation in a concentration-dependent manner, independent of its MAO-B inhibitory activity.[3] This is attributed to its ability to partition into the membrane hydrocarbon core and inhibit the propagation of free radicals.[3]



### **Pharmacodynamics**

Studies in healthy volunteers have demonstrated that **lazabemide** causes a rapid, dosedependent, and reversible inhibition of platelet MAO-B activity. A single oral dose can lead to almost complete inhibition of MAO-B for approximately 20 hours.[2][4] The maximum inhibition (Imax) of platelet MAO-B activity is around 94-96%.[2][4]

Table 1: In Vitro Inhibitory Activity of Lazabemide and its Derivatives

| Compound                    | Target | IC50 (μM)   | Source    |
|-----------------------------|--------|-------------|-----------|
| Lazabemide                  | МАО-В  | 0.03        | [5]       |
| Lazabemide                  | MAO-A  | >100        | [5]       |
| Lazabemide<br>Derivative 3m | МАО-В  | 5.04 ± 0.06 | [6][7][8] |
| Lazabemide<br>Derivative 3d | MAO-A  | 3.12 ± 0.05 | [6][7][8] |

Table 2: Pharmacodynamic Parameters of **Lazabemide** in Healthy Volunteers

| Parameter                     | Young Subjects<br>(19-36 years) | Elderly Subjects<br>(60-78 years) | Source |
|-------------------------------|---------------------------------|-----------------------------------|--------|
| Platelet MAO-B IC50<br>(μg/L) | 0.48 ± 0.89                     | 1.5 ± 2.3                         | [2][4] |
| Platelet MAO-B Imax<br>(%)    | 94 ± 5.1                        | 96 ± 4.5                          | [2][4] |

### **Pharmacokinetics**

**Lazabemide** is rapidly absorbed after oral administration. Its elimination follows a mixed linear and non-linear pattern. Steady-state plasma concentrations are typically achieved by the third day of dosing with twice-daily administration.

Table 3: Pharmacokinetic Parameters of Lazabemide in Healthy Subjects



| Parameter            | Value                       | Source |
|----------------------|-----------------------------|--------|
| Time to steady-state | 3 days                      | [9]    |
| Elimination pathway  | Mixed linear and non-linear | [9]    |

### **Toxicology Profile**

Detailed preclinical toxicology data for **lazabemide**, including acute, subchronic, chronic, genetic, carcinogenicity, and reproductive toxicity studies, are not extensively available in the public domain. As is standard for investigational new drugs, a comprehensive toxicology program would have been conducted to support clinical trials.[1][4][10][11][12][13][14] This would have included:

- Acute Toxicity Studies: To determine the effects of a single high dose and the maximum tolerated dose in at least two mammalian species.
- Repeated-Dose Toxicity Studies: To evaluate the effects of subchronic and chronic exposure in at least one rodent and one non-rodent species.
- Genotoxicity Studies: A battery of in vitro and in vivo tests to assess the potential for mutagenicity and clastogenicity, including the Ames test, chromosomal aberration assays, and micronucleus tests.
- Carcinogenicity Studies: Long-term studies in rodents to evaluate the tumorigenic potential of the compound.
- Reproductive and Developmental Toxicity Studies: To assess the potential effects on fertility, embryonic development, and pre- and postnatal development.

### Clinical Safety and Tolerability

In clinical trials involving patients with Parkinson's disease, **lazabemide** was generally well-tolerated at doses up to 400 mg/day. The most frequently reported adverse events at higher doses was headache. No clinically relevant changes in vital signs or laboratory parameters were consistently observed. A study investigating the combination of **lazabemide** and



moclobemide (a MAO-A inhibitor) indicated the need for dietary tyramine restrictions due to a significant potentiation of the tyramine pressor response.[10]

# Experimental Protocols Fluorometric Monoamine Oxidase B (MAO-B) Inhibition Assay

This in vitro assay is a common method to determine the inhibitory potential of a compound against MAO-B. The protocol outlined below is based on commercially available kits.

- 1. Principle: The assay measures the hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) produced from the oxidative deamination of a MAO-B substrate. A probe reacts with H<sub>2</sub>O<sub>2</sub> in the presence of a developer to generate a fluorescent product, which is quantified using a fluorescence plate reader.
- 2. Materials:
- MAO-B enzyme
- MAO-B substrate (e.g., tyramine, benzylamine)
- MAO-B assay buffer
- Fluorescent probe (e.g., GenieRed Probe, OxiRed Probe)
- Developer
- Inhibitor control (e.g., selegiline)
- Test compound (lazabemide)
- 96-well black microplate
- Fluorescence plate reader (Ex/Em = 535/587 nm)
- 3. Procedure:
- Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, probe, developer, and inhibitor control according to the kit manufacturer's instructions. Prepare



serial dilutions of the test compound.

- Assay Plate Setup:
- Test Wells: Add the test compound at various concentrations.
- Inhibitor Control Wells: Add the known MAO-B inhibitor.
- Enzyme Control Wells: Add assay buffer (no inhibitor).
- Blank Control Wells: Add assay buffer (no enzyme).
- Enzyme Incubation: Add the MAO-B enzyme solution to all wells except the blank controls. Incubate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
- Substrate Addition: Add the MAO-B substrate solution to all wells to initiate the enzymatic reaction.
- Kinetic Measurement: Immediately begin measuring the fluorescence intensity at 37°C in a kinetic mode for a set duration (e.g., 30-60 minutes).
- Data Analysis:
- Calculate the rate of reaction (change in fluorescence over time) for each well.
- Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
- Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.

## Visualizations Signaling Pathways and Workflows





Click to download full resolution via product page





Click to download full resolution via product page



### Conclusion

**Lazabemide** is a well-characterized selective and reversible MAO-B inhibitor with demonstrated pharmacodynamic effects in humans. Its favorable safety profile in early clinical trials and its unique antioxidant properties made it a promising therapeutic candidate. However, the discontinuation of its development means that a complete public record of its preclinical toxicology and metabolic fate is unavailable. This guide provides a comprehensive summary of the existing scientific literature, offering valuable insights for researchers in the fields of neuropharmacology and drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. dalton.com [dalton.com]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant activity of the monoamine oxidase B inhibitor lazabemide PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. allucent.com [allucent.com]
- 5. mdpi.com [mdpi.com]
- 6. Type B and A monoamine oxidase and their inhibitors regulate the gene expression of Bcl-2 and neurotrophic factors in human glioblastoma U118MG cells: different signal pathways for neuroprotection by selegiline and rasagiline PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of human liver microsomes in in vitro metabolism of drugs-a review PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of lazabemide derivatives as inhibitors of monoamine oxidase PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]



- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. fda.gov [fda.gov]
- 14. google.com [google.com]
- To cite this document: BenchChem. [Lazabemide: A Comprehensive Pharmacology and Toxicology Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674597#lazabemide-pharmacology-and-toxicology-profile]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com